molecular formula C22H31ClN4O3S B3067990 (S,S,S)-AHPC (hydrochloride) CAS No. 2115897-23-7

(S,S,S)-AHPC (hydrochloride)

Cat. No. B3067990
CAS RN: 2115897-23-7
M. Wt: 467.0
InChI Key: JYRTWGCWUBURGU-ITJMAPPJSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, often an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Synthesis Analysis

The synthesis of amines often involves three steps: condensation with a carbonyl compound, nucleophile addition, and group cleavage .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as Fourier transform infrared, Raman, electron spin resonance, x-ray photoelectron, and x-ray absorption fine structure spectroscopies .


Chemical Reactions Analysis

Chemical reaction networks (CRNs), defined by sets of species and possible reactions between them, are widely used to interrogate chemical systems . The discovery of new organic reactions has always been in the focus of synthetic organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques, including those that investigate its solubility, melting point, and reactivity .

Scientific Research Applications

Apoptosis Induction and Cancer Cell Growth

  • Interaction with Nuclear Receptors and Apoptosis : Adamantyl-substituted retinoid-related molecules like 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (CD437/AHPN) and 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC/MM002) are known to induce apoptosis in malignant cells. They bind specifically to the orphan nuclear receptor small heterodimer partner (SHP), promoting interaction with a corepressor complex essential for apoptosis induction (Farhana et al., 2007).
  • Effects on Cancer Cell Growth and Apoptosis : The structure-activity relationship of 3-Cl-AHPC analogs indicates the importance of specific groups in apoptotic activity. The interaction of these compounds with SHP is crucial for their inhibitory activity against cancer cell proliferation and apoptosis (Dawson et al., 2008).

Biochemical and Molecular Studies

  • Role in Bacterial Survival and Stress Response : Alkyl hydroperoxide reductase subunit C (AhpC) is involved in the detoxification of reactive oxygen species, aiding the survival of pathogenic bacteria under environmental stress or infection. AhpC's role in the induction and maintenance of a viable but nonculturable state in Vibrio parahaemolyticus has been investigated, revealing the protective functions of different ahpC genes against oxidative stress (Wang et al., 2013).
  • Oxidative Stress Tolerance in E. coli : The genes encoding alkyl hydroperoxide reductase (ahpC) from Anabaena sp. PCC 7120 introduced into E. coli showed increased growth tolerance under various abiotic stresses, such as temperature, salt, and heavy metal exposure, suggesting a role in oxidative stress tolerance (Mishra et al., 2009).

Mechanism of Action

The mechanism of action of a compound often depends on its molecular structure and the biological or chemical system it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if inhaled, cause skin irritation, or be hazardous to the environment .

Future Directions

The future directions in the field of chemistry often involve the development of new synthesis methods, the discovery of new reactions, and the design of novel materials . The use of machine learning and artificial intelligence is also becoming increasingly prevalent in the field .

properties

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRTWGCWUBURGU-ITJMAPPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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